molecular formula C11H15ClN2S B6607398 [1-(1,2-benzothiazol-7-yl)propan-2-yl](methyl)amine hydrochloride CAS No. 2839156-83-9

[1-(1,2-benzothiazol-7-yl)propan-2-yl](methyl)amine hydrochloride

Cat. No.: B6607398
CAS No.: 2839156-83-9
M. Wt: 242.77 g/mol
InChI Key: HQDYARMNWAOTNJ-UHFFFAOYSA-N
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Description

1-(1,2-benzothiazol-7-yl)propan-2-ylamine hydrochloride is a chemical compound with the molecular formula C11H15ClN2S. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzothiazol-7-yl)propan-2-ylamine hydrochloride typically involves the reaction of 1,2-benzothiazole with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of 1,2-benzothiazole with 2-chloropropane followed by the introduction of a methylamine group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzothiazol-7-yl)propan-2-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(1,2-benzothiazol-7-yl)propan-2-ylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, benzothiazole derivatives, including 1-(1,2-benzothiazol-7-yl)propan-2-ylamine hydrochloride, are investigated for their therapeutic potential. They are explored as potential treatments for diseases such as cancer, tuberculosis, and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the production of materials with specific properties, such as fluorescence and electroluminescence. It is also employed in the development of sensors and imaging agents.

Mechanism of Action

The mechanism of action of 1-(1,2-benzothiazol-7-yl)propan-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzothiazole
  • 6-ethoxy-1,3-benzothiazole-2-amine
  • 3-(1,3-benzothiazol-2-yl)propanoic acid

Uniqueness

Compared to similar compounds, 1-(1,2-benzothiazol-7-yl)propan-2-ylamine hydrochloride exhibits unique properties due to the presence of the propan-2-yl and methylamine groups. These functional groups enhance its biological activity and make it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications.

Properties

IUPAC Name

1-(1,2-benzothiazol-7-yl)-N-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S.ClH/c1-8(12-2)6-9-4-3-5-10-7-13-14-11(9)10;/h3-5,7-8,12H,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDYARMNWAOTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC2=C1SN=C2)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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